molecular formula C18H16O3 B2578878 4-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one CAS No. 314262-50-5

4-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one

Cat. No.: B2578878
CAS No.: 314262-50-5
M. Wt: 280.323
InChI Key: CLOMICLSUPDORN-UHFFFAOYSA-N
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Description

4-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound this compound is known for its potential biological and pharmaceutical properties.

Scientific Research Applications

4-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of coumarin derivatives can vary greatly depending on their specific structure and the biological system they interact with. For example, Novobiocin, a representative of coumarin antibiotics, can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. For example, some coumarin derivatives have been found to exhibit toxic effects .

Future Directions

The future directions of research on coumarin derivatives are likely to continue to focus on their synthesis and potential applications, particularly in medicine and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetone . The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. Green chemistry principles, such as the use of green solvents and catalysts, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its combination of a coumarin core with a 3-methylphenyl group makes it a valuable compound for various applications .

Properties

IUPAC Name

4-methyl-7-[(3-methylphenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-12-4-3-5-14(8-12)11-20-15-6-7-16-13(2)9-18(19)21-17(16)10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOMICLSUPDORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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